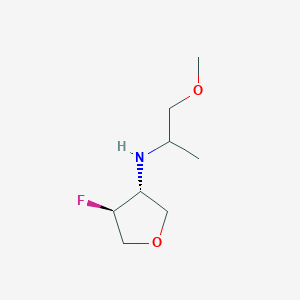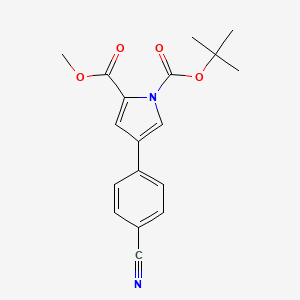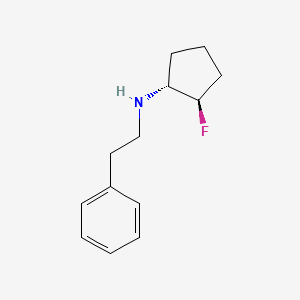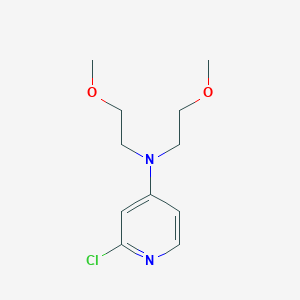
5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid dimethylamide
Overview
Description
5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid dimethylamide, or 5-Br-DICA, is a synthetic compound that has been used in laboratory experiments for a variety of purposes. It is a derivative of isoquinoline and is composed of five bromine atoms, three hydrogens, one nitrogen, two carboxylic acid groups, and two methyl groups. 5-Br-DICA has been used in scientific research for its unique properties, such as its ability to interact with certain proteins and its ability to act as a proton acceptor.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of related brominated isoquinoline compounds demonstrates their potential as intermediates for developing pharmaceuticals, such as anti-cancer drugs. For example, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline has been identified as a key intermediate in synthesizing drugs that inhibit thymidylate synthase, a target for cancer therapy (Cao Sheng-li, 2004). Similarly, brominated hydroxyquinoline has been studied for its photolabile protecting group properties, which can be applied in developing sensitive biological messengers for in vivo use (O. Fedoryak & Timothy M. Dore, 2002).
Potential Biological Applications
- Analogs of brominated isoquinoline have shown cytotoxic activities, suggesting their potential in cancer treatment. For instance, benzo[c]pyrano[3,2-h]acridin-7-one derivatives displayed cytotoxic activities against murine leukemia cells, indicating their promise as anticancer agents (J. Bongui et al., 2005). Additionally, tetrahydroisoquinolines with pendent aromatics have been evaluated for their σ2 receptor binding affinity, highlighting their potential for pharmacological and imaging studies, especially those with a halogen on selected moieties for radiohalogen introduction (Mark E Ashford et al., 2014).
Advanced Material Applications
- The bromination of isoquinoline and related compounds shows a significant interest in developing novel materials with unique optical properties, such as high emission quantum yield, which could be useful in lighting and display technologies. The regioselective monobromination of isoquinoline to produce 5-bromoisoquinoline highlights the nuanced chemical reactions required for such developments (W. Brown & A. Gouliaev, 2004).
properties
IUPAC Name |
5-bromo-N,N-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-14(2)12(16)15-7-6-10-9(8-15)4-3-5-11(10)13/h3-5H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQFSXQEQUSABN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC2=C(C1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(1-fluorocyclopentyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1531563.png)
![1-[(1R,2R)-2-fluorocyclopentyl]piperazine](/img/structure/B1531564.png)



![[2-(4-Hydroxymethyl-phenoxy)ethyl]methyl-carbamic acid tert-butyl ester](/img/structure/B1531574.png)

![Methyl[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B1531576.png)
![7-Methyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1531578.png)


amine](/img/structure/B1531582.png)
amine](/img/structure/B1531584.png)